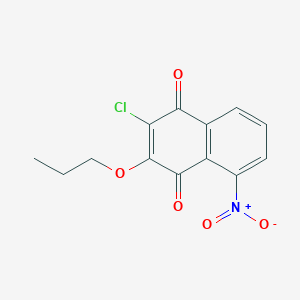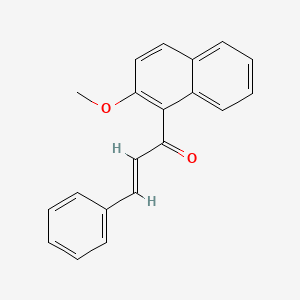
1-Cyclopropyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one is a synthetic compound that belongs to the quinolone class of molecules. These compounds are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to a suitable precursor.
Quinoline Formation: Construction of the quinoline core through cyclization reactions.
Piperazine Substitution: Introduction of the 4-methylpiperazin-1-yl group via nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Halogenated quinoline derivatives.
Scientific Research Applications
1-Cyclopropyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one involves interaction with specific molecular targets and pathways:
Molecular Targets: DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.
Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA processes, resulting in antibacterial and anticancer effects.
Comparison with Similar Compounds
1-Cyclopropyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one can be compared with other quinolone derivatives:
Similar Compounds: Ciprofloxacin, Levofloxacin, Moxifloxacin.
Uniqueness: The presence of the cyclopropyl and 4-methylpiperazin-1-yl groups imparts unique biological activities and pharmacokinetic properties.
Properties
CAS No. |
143437-64-3 |
|---|---|
Molecular Formula |
C17H21N3O |
Molecular Weight |
283.37 g/mol |
IUPAC Name |
1-cyclopropyl-7-(4-methylpiperazin-1-yl)quinolin-4-one |
InChI |
InChI=1S/C17H21N3O/c1-18-8-10-19(11-9-18)14-4-5-15-16(12-14)20(13-2-3-13)7-6-17(15)21/h4-7,12-13H,2-3,8-11H2,1H3 |
InChI Key |
FFMDXCMOXDXDRV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)C(=O)C=CN3C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-](/img/structure/B11839951.png)

![(1S)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11839960.png)

![3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11839982.png)
![[6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid](/img/structure/B11839989.png)




![N'-{[(Ethenyloxy)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840019.png)



